molecular formula C4H2BrFN2 B580426 2-Bromo-5-fluoropyrazine CAS No. 1209459-10-8

2-Bromo-5-fluoropyrazine

Cat. No. B580426
CAS RN: 1209459-10-8
M. Wt: 176.976
InChI Key: XPWYTZGWNXDFRE-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoropyrazine is a chemical compound with the molecular formula C4H2BrFN2 . It has a molecular weight of 176.98 . It is typically stored at temperatures between 2-8°C in an inert atmosphere . .


Molecular Structure Analysis

The InChI code for 2-Bromo-5-fluoropyrazine is 1S/C4H2BrFN2/c5-3-1-8-4(6)2-7-3/h1-2H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Bromo-5-fluoropyrazine is a liquid at room temperature . It has a molecular weight of 176.98 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Radiosynthesis Applications

2-Bromo-5-fluoropyrazine serves as a pivotal intermediate in the radiosynthesis of fluorine-18 labeled compounds, which are crucial for Positron Emission Tomography (PET) imaging. For instance, the compound has been utilized in the first radiosynthesis of 2-amino-5-[18F]fluoropyridines, showcasing its versatility in producing radiofluorinated pyridine derivatives through palladium-catalyzed amination reactions. This process highlights its potential in creating radiotracers for medical imaging, demonstrating the compound's significant role in enhancing diagnostic capabilities in nuclear medicine (Pauton et al., 2019).

Synthesis of Fluoropyridines and Pyridones

The compound is also instrumental in the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones, showcasing its utility in constructing complex heterocyclic structures. Through ortho-lithiation followed by a Suzuki reaction, researchers have been able to achieve high yields of these derivatives, which are valuable in various chemical and pharmaceutical research applications. Such synthetic strategies underscore the importance of 2-Bromo-5-fluoropyrazine in facilitating the preparation of structurally diverse and functionally rich pyridine scaffolds (Sutherland & Gallagher, 2003).

Chemoselective Amination

Furthermore, 2-Bromo-5-fluoropyrazine is critical in chemoselective amination processes, enabling selective functionalization to produce various substituted pyridine derivatives. The compound's reactivity has facilitated the development of methods for selective substitution, contributing to the synthesis of molecules with potential biological and pharmaceutical applications. Such selective amination techniques offer valuable pathways for modifying pyridine rings, leading to the creation of molecules with desired properties for further research and development (Stroup et al., 2007).

Antimicrobial Activity

Research into novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives synthesized from 5-bromo-2-fluorobenzaldehyde and guanidine carbonate has shown promising antimicrobial activity. This application underscores the compound's potential in contributing to the discovery and development of new antimicrobial agents, highlighting its relevance not only in synthetic chemistry but also in addressing global health challenges (Babu et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if inhaled . The hazard statements associated with 2-Bromo-5-fluoropyrazine include H302, H315, H319, and H335 .

properties

IUPAC Name

2-bromo-5-fluoropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrFN2/c5-3-1-8-4(6)2-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWYTZGWNXDFRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735042
Record name 2-Bromo-5-fluoropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluoropyrazine

CAS RN

1209459-10-8
Record name 2-Bromo-5-fluoropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-5-FLUOROPYRAZINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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